molecular formula C31H39O4PSi B154057 Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate CAS No. 147118-35-2

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate

Cat. No. B154057
M. Wt: 534.7 g/mol
InChI Key: LKFANOWXMJEZDI-AREMUKBSSA-N
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Description

The compound "Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties of similar molecules. For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key intermediate in the synthesis of statins, and its biosynthesis involves carbonyl reductase, indicating the importance of stereochemistry and enzymatic processes in the synthesis of such compounds .

Synthesis Analysis

The synthesis of related compounds involves both chemical and enzymatic methods. For example, the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides is enhanced in a biphasic reaction system, achieving high yield and enantiomeric excess . Similarly, the preparation of tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate through a chemoenzymatic approach also demonstrates the importance of stereocontrol in the synthesis of complex organic molecules . The synthesis of 2-methyl-3-oxa-5-(tert-butyldimethylsilyloxyl)methylpentanoate involves the use of a silver (I) oxide catalyst, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of multiple functional groups and stereocenters, which are crucial for their biological activity and synthesis. For instance, the presence of tert-butyldimethylsilyloxy groups in the molecule indicates a silyl-protected alcohol, which is a common protecting group in organic synthesis . The presence of a triphenylphosphoranylidene group suggests a Wittig reaction may be involved in the synthesis of the compound, as seen in the synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include enzymatic reduction, transesterification, acid hydrolysis, and Wittig reactions. These reactions are used to construct complex molecules with high stereochemical purity, as demonstrated in the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate and its derivatives . The Wittig reaction, in particular, is a common method for forming carbon-carbon double bonds with phosphorus ylides, as seen in the synthesis of dienoates .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate" are not directly reported, the properties of similar compounds can be inferred. These compounds are likely to be sensitive to moisture and air due to the presence of silyl-protecting groups and phosphorus ylides. They may also exhibit specific optical rotation due to their chiral centers, which is important for their biological activity and synthesis . The solubility of these compounds in organic solvents and their stability under various reaction conditions are also critical for their practical application in synthesis .

Scientific Research Applications

Crystal Structure and Conformation Analysis

The crystal structures of several alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates, including variants where the alkyl group is methyl, reveal consistent conformation across different alkyl groups. These structures exhibit a tetrahedral phosphorus atom and an sp2 hybridized ylidic carbon atom, with the carbonyl groups adopting anti conformations. This suggests an effective electronic delocalization toward the keto groups, influenced by both attractive and repulsive intramolecular interactions (Castañeda et al., 2001).

Stereoselective Synthesis in Organic Chemistry

The compound demonstrates utility in stereoselective synthesis, such as the dirhodium(II)-catalyzed intramolecular carbon-hydrogen insertion reaction of α-diazo ketones, leading to stereoselective synthesis of cyclopentanecarboxylates. This showcases the compound's role in achieving site- and stereo-selectivity in chemical transformations, essential for developing pharmaceutical intermediates (Yakura et al., 1997).

Biosynthesis of Key Intermediates

A study highlights the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a crucial intermediate for statin synthesis, showcasing an effective biotransformation process in organic solvents. This application underscores the compound's significance in biotechnological processes aimed at synthesizing complex molecules with high yield and stereoselectivity (Liu et al., 2018).

Nucleoside and Oligomer Synthesis

The chemical serves as a precursor in the synthesis of amide-linked ribonucleoside dimers, facilitating the generation of nucleoside analogues through reactions with various derivatives. This application is vital for the development of nucleic acid-based therapeutics and research tools (Peterson et al., 1999).

Synthetic Organic Chemistry

Its use extends to synthetic organic chemistry, where it contributes to the convenient synthesis of compounds with potential applications in materials science and medicinal chemistry. This reflects the compound's versatility in facilitating the construction of complex molecular architectures (Cao et al., 2002).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure and harm.


Future Directions

Future studies could focus on synthesizing this compound, studying its reactivity, determining its physical and chemical properties, and evaluating its potential applications.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific literature and experimental data are needed.


properties

IUPAC Name

methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFANOWXMJEZDI-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39O4PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114586
Record name Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate

CAS RN

147118-35-2
Record name Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, methyl ester, (3R)
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